Cas no 628-16-0 (1,5-HEXADIYNE)

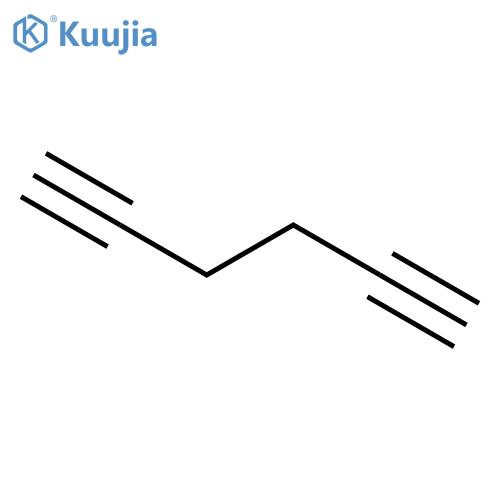

1,5-HEXADIYNE structure

商品名:1,5-HEXADIYNE

1,5-HEXADIYNE 化学的及び物理的性質

名前と識別子

-

- 1,5-HEXADIYNE

- 1,5-Hexadiyne (stabilized with BHT)

- 1,4-hexadiyne

- 1,6-heptadiyne

- 1,6-hexadiyne

- bipropargyl

- Hexa-1,4-diin

- Hexa-1,5-diin

- hexadiyne-1,4

- Methyl-propargyl-acetylen

- HCCCH2CH2CCH

- FT-0606980

- MFCD00014924

- 1,5-Hexadiyne, stabilized

- hexa-1,5-diyne

- EINECS 211-029-5

- NSC 155174

- DTXSID6060848

- Dipropargyl

- AKOS022623515

- HC#CCH2CH2C#CH

- NSC-155174

- InChI=1/C6H6/c1-3-5-6-4-2/h1-2H,5-6H

- NSC155174

- NS00035180

- T72733

- Q27117280

- Z4BAA98LQQ

- 628-16-0

- CHEBI:37821

- UNII-Z4BAA98LQQ

-

- MDL: MFCD00014924

- インチ: InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2

- InChIKey: YFIBSNDOVCWPBL-UHFFFAOYSA-N

- ほほえんだ: C#CCCC#C

計算された属性

- せいみつぶんしりょう: 78.04700

- どういたいしつりょう: 78.047

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 86.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 0A^2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0,805 g/cm3

- ゆうかいてん: -6°C

- ふってん: 86°C(lit.)

- フラッシュポイント: -7°C

- 屈折率: 1.4400 to 1.4440

- すいようせい: Immiscible with water.

- PSA: 0.00000

- LogP: 1.03300

- ようかいせい: 水に溶けない。

1,5-HEXADIYNE セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:warning

- 危害声明: H225-H304-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P301+P310+P331-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:3295

- 危険カテゴリコード: 12

- セキュリティの説明: S9; S16; S29; S33

- セキュリティ用語:3

- 包装グループ:II

- TSCA:Yes

- ちょぞうじょうけん:0-10°C

- 包装カテゴリ:II

- 包装等級:II

- リスク用語:R12

- 危険レベル:3

- 危険レベル:3

1,5-HEXADIYNE 税関データ

- 税関コード:2901299090

- 税関データ:

中国税関コード:

2901299090概要:

2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

申告要素:

製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである

要約:

2901299090不飽和無環炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1,5-HEXADIYNE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H836650-5g |

1,5-Hexadiyne solution |

628-16-0 | 50 wt. % in pentane | 5g |

2,059.20 | 2021-05-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 18720-2g |

1,5-Hexadiyne, 50% in pentane |

628-16-0 | 50% | 2g |

¥1502.00 | 2023-04-13 | |

| 1PlusChem | 1P003E7H-1g |

1,5-HEXADIYNE |

628-16-0 | 95% | 1g |

$149.00 | 2024-04-22 | |

| A2B Chem LLC | AB57581-5g |

1,5-HEXADIYNE |

628-16-0 | 95% | 5g |

$388.00 | 2024-04-19 | |

| abcr | AB544290-5 g |

1,5-Hexadiyne, stabilized; . |

628-16-0 | 5g |

€1,164.70 | 2023-07-11 | ||

| abcr | AB544290-1 g |

1,5-Hexadiyne, stabilized; . |

628-16-0 | 1g |

€315.80 | 2023-07-11 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 18720-10g |

1,5-Hexadiyne, 50% in pentane |

628-16-0 | 50% | 10g |

¥5679.00 | 2023-04-13 | |

| abcr | AB544290-1g |

1,5-Hexadiyne; . |

628-16-0 | 1g |

€317.10 | 2025-02-16 | ||

| abcr | AB544290-5g |

1,5-Hexadiyne; . |

628-16-0 | 5g |

€1171.10 | 2025-02-16 | ||

| A2B Chem LLC | AB57581-1g |

1,5-HEXADIYNE |

628-16-0 | 95% | 1g |

$130.00 | 2024-04-19 |

1,5-HEXADIYNE 関連文献

-

Mirzaagha Babazadeh,Somayeh Soleimani-Amiri,Esmail Vessally,Akram Hosseinian,Ladan Edjlali RSC Adv. 2017 7 43716

-

Aurora E. Clark,Ernest R. Davidson,Jeffrey M. Zaleski Chem. Commun. 2003 2876

-

R. A. Raphael,Franz Sondheimer J. Chem. Soc. 1950 120

-

John D. Savee,Bálint Sztáray,Patrick Hemberger,Judit Zádor,Andras Bodi,David L. Osborn Faraday Discuss. 2022 238 645

-

J?drzej Walkowiak,Jakub Szyling,Adrian Franczyk,Rebecca L. Melen Chem. Soc. Rev. 2022 51 869

628-16-0 (1,5-HEXADIYNE) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:628-16-0)1,5-HEXADIYNE

清らかである:99%

はかる:1g

価格 ($):974.0